L-Isoleucine-d10
Description
Historical Trajectory of Stable Isotope Tracers in Biological Systems
The concept of using isotopes as tracers to follow the fate of molecules in biological systems has its roots in the early 20th century. Initially, research was dominated by the use of radioactive isotopes. A pivotal moment in the history of metabolic research was the development of tracer methodology by Georg de Hevesy in 1935, who used the radioactive phosphorus isotope (³²P) to study physiological processes, revealing the dynamic nature of metabolism. sciex.com
However, the use of radioactive isotopes presented limitations due to safety concerns and the need for specialized handling. The discovery of stable isotopes of key biological elements, such as deuterium (B1214612) (²H) by Harold Urey in 1932, opened a new, safer avenue for metabolic investigation. plos.org The pioneering work of Rudolph Schoenheimer and David Rittenberg at Columbia University in the 1930s marked a paradigm shift. They were the first to use deuterium to label fatty acids and amino acids, demonstrating that body constituents are in a constant state of flux, a concept they termed "the dynamic state of body constituents." plos.orgacs.org Their experiments, which involved feeding mice with deuterated linseed oil and tracking the labeled molecules, laid the foundation for modern biochemistry. acs.org
The subsequent identification and application of other stable isotopes like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O) further expanded the toolkit available to researchers. acs.org The development of mass spectrometry, initially in the physical chemistry domain, and its later adaptation for biological research through techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), made the detection and quantification of these stable isotopes in complex biological samples feasible and accessible to a broader scientific community. acs.orglcms.cz
Fundamental Rationale for Deuterium Labeling in Complex Biochemical Investigations
The utility of deuterium as a tracer in biochemical studies stems from its unique physicochemical properties. Deuterium, with a nucleus containing one proton and one neutron, has approximately twice the mass of protium (B1232500) (the common isotope of hydrogen, with only a proton). nih.govcaymanchem.com This significant mass difference, the largest between stable isotopes of any element, leads to several key effects that are exploited in research. caymanchem.comresearchgate.net
One of the most significant consequences of this mass difference is the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) has a lower zero-point energy and is stronger than the carbon-protium (C-H) bond. researchgate.netnih.gov Consequently, breaking a C-D bond requires more energy and occurs at a slower rate than breaking a C-H bond. researchgate.netnih.gov This effect is particularly pronounced in reactions where C-H bond cleavage is the rate-determining step, such as in many enzymatic reactions involved in metabolism. researchgate.net By strategically placing deuterium atoms at specific positions in a molecule, researchers can probe reaction mechanisms and slow down metabolic pathways, which is a valuable tool in drug discovery to enhance the metabolic stability of pharmaceuticals. researchgate.netescholarship.org
Furthermore, the distinct mass of deuterium makes compounds labeled with it easily distinguishable from their non-labeled counterparts using mass spectrometry. caymanchem.com This allows for precise quantification and tracing of the labeled molecule as it moves through various metabolic pathways. Unlike radioactive isotopes, deuterium is stable and non-radioactive, making it safe for use in a wide range of studies, including those involving human subjects. lcms.cz The introduction of deuterium into a molecule like L-isoleucine creates an isotopologue that is chemically very similar to the natural compound but mass-spectrometrically distinct, serving as an ideal internal standard for accurate quantification. escholarship.org
L-Isoleucine-d10: A Specialized Isotopic Probe for Mechanistic and Quantitative Biological Studies
This compound is a stable isotope-labeled form of L-isoleucine where ten hydrogen atoms have been replaced with deuterium. Its primary and most critical application in modern research is as an internal standard for the precise quantification of natural L-isoleucine in biological samples by GC-MS or LC-MS.
In quantitative metabolomics and proteomics, an internal standard is essential to correct for variations that can occur during sample preparation, extraction, and analysis. escholarship.org Because this compound is chemically almost identical to L-isoleucine, it behaves similarly during these processes. However, due to its higher mass, it produces a distinct signal in the mass spectrometer. By adding a known amount of this compound to a biological sample at the beginning of the workflow, researchers can use the ratio of the signal from the natural (light) isoleucine to the deuterated (heavy) isoleucine to accurately calculate the concentration of the natural amino acid in the original sample.
A practical application of this is in the study of metabolic disorders. For example, in a study aimed at developing a rapid and precise method for measuring serum branched-chain and aromatic amino acids to assess diabetes risk, this compound was used as an internal standard. The researchers were able to achieve high precision and accuracy in quantifying isoleucine concentrations in human serum. acs.org
Below is a table representing typical data from such a study, illustrating the linearity of the measurement which is crucial for accurate quantification.
| Analyte | Internal Standard | Calibration Range (µmol/L) | R² Value |
| L-Isoleucine | This compound | 0.7 - 400 | >0.99 |
| This table is representative of data found in studies using isotope dilution mass spectrometry for amino acid quantification. acs.org |
Furthermore, this method has been applied to determine the concentrations of isoleucine in healthy individuals, providing baseline data for clinical research.
| Analyte | Mean Concentration in Healthy Subjects (µmol/L) |
| L-Isoleucine | 65.4 |
| This table shows representative concentration values for L-isoleucine in human serum as determined by LC-MS/MS with this compound as an internal standard. acs.org |
The use of this compound as an internal standard is a cornerstone of quantitative studies involving this essential amino acid, enabling robust and reproducible measurements.
Scope and Contemporary Significance of this compound in Academic Research Paradigms
The application of this compound and other deuterated amino acids extends across various fields of modern academic research, reflecting their growing importance. In the realm of metabolomics , these labeled compounds are fundamental for the accurate profiling of metabolites in biological fluids and tissues. This is critical for identifying biomarkers for diseases, understanding pathological mechanisms, and monitoring the response to therapeutic interventions. For instance, altered levels of branched-chain amino acids like isoleucine have been linked to conditions such as diabetes and certain types of cancer. acs.org
In quantitative proteomics , stable isotope labeling with amino acids in cell culture (SILAC) is a powerful technique for comparing protein abundance between different cell populations. While this compound itself is more commonly used as a quantification standard, the principle of using heavy-labeled amino acids is central to this methodology. This allows for the investigation of changes in the proteome in response to various stimuli or in different disease states.
The field of drug discovery and development also benefits significantly from the use of deuterated compounds. As mentioned earlier, the kinetic isotope effect can be harnessed to improve the metabolic stability and pharmacokinetic profiles of drug candidates. nih.govescholarship.org Furthermore, deuterated standards like this compound are crucial in pharmacokinetic studies to accurately measure the concentration of a drug and its metabolites over time.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
141.23 g/mol |
IUPAC Name |
(2S,3S)-2-amino-2,3,4,4,5,5,5-heptadeuterio-3-(trideuteriomethyl)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i1D3,2D3,3D2,4D,5D |
InChI Key |
AGPKZVBTJJNPAG-VQWSQZATSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O)([C@@]([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H])N |
Canonical SMILES |
CCC(C)C(C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Rigorous Isotopic Characterization of L Isoleucine D10
Advanced Synthetic Routes for Stereospecific Deuterium (B1214612) Incorporation
The synthesis of L-Isoleucine-d10 demands methods that not only achieve high levels of deuterium incorporation but also maintain the natural (2S,3S) stereochemistry of the amino acid. Both enzymatic and chemical approaches have been developed to meet these requirements.
Enzymatic methods offer high stereospecificity and efficiency by leveraging the natural biosynthetic pathways of microorganisms. These approaches typically involve culturing bacteria in a medium where deuterium oxide (D₂O) replaces water, leading to the incorporation of deuterium into the amino acid backbone.
One effective strategy is the use of facultative methylotrophic bacteria, such as Brevibacterium methylicum, which can produce and accumulate amino acids. When these bacteria are grown in a medium containing deuterated substrates like deuterated methanol ([U-²H]MeOH) and D₂O, they synthesize highly deuterated amino acids, including leucine (B10760876) and isoleucine.
More targeted enzymatic approaches utilize isolated enzyme systems to catalyze hydrogen-deuterium (H/D) exchange directly on the amino acid. For instance, a dual-protein system involving an aminotransferase (DsaD) and a partner protein (DsaE) can catalyze Cα and Cβ H/D exchange when the reaction is conducted in D₂O. researchgate.net This method provides a high degree of control over the sites of deuteration. The biosynthesis of L-isoleucine naturally proceeds from L-threonine through a five-step enzymatic pathway, and manipulating these enzymes in a deuterated environment is a key strategy for producing labeled L-isoleucine. isotope.comchumontreal.qc.ca
| Enzymatic Method | Description | Key Components | Advantage |
| Microbiological Synthesis | Culturing of microorganisms in a deuterium-rich medium to produce deuterated amino acids in vivo. | Brevibacterium methylicum, D₂O, Deuterated carbon source (e.g., [U-²H]MeOH). | High-level, uniform deuteration. |
| Enzyme-Catalyzed H/D Exchange | Use of specific enzymes to directly exchange protons for deuterons on the amino acid molecule. | Aminotransferase (DsaD), Partner Protein (DsaE), D₂O buffer. | High site-selectivity and stereospecificity. researchgate.net |
Chemical synthesis provides an alternative route to this compound, often starting from deuterated precursors to build the molecule from the ground up (de novo synthesis). A classic synthetic route for isoleucine begins with 2-bromobutane and diethylmalonate. wikipedia.org To produce the d10 isotopologue, deuterated versions of these precursors would be required.
Another chemical strategy involves direct deuteration of L-isoleucine. This can be achieved using heterogeneous catalysts like ruthenium on carbon (Ru/C) under basic conditions in D₂O. However, optimizing this method is challenging; extended heating has been shown to result in only partial deuteration (e.g., 27%) for isoleucine, indicating the difficulty of exchanging all ten protons without compromising the molecule's integrity. nih.gov
Maintaining isotopic and stereochemical fidelity is paramount during synthesis.
Minimizing Proton Contamination : In enzymatic reactions using D₂O, it is crucial to minimize the presence of H₂O. This is often achieved by exchanging enzymes and substrates into D₂O-based buffers to ensure proton contamination is negligible (e.g., <1%). researchgate.net
Preserving Stereochemistry : While enzymatic methods are inherently stereospecific, some chemical deuteration methods, particularly those involving harsh acid or base-mediated catalysis, can risk racemization at the α-carbon. nih.gov Reaction conditions must be carefully controlled to preserve the desired L-configuration.
Avoiding Back-Exchange : After synthesis, handling and purification steps must be designed to prevent the deuterated product from exchanging its deuterium atoms back with protons from the environment, particularly for more labile positions.
Methodologies for Assessing Isotopic Purity and Enrichment
Following synthesis, the this compound product must be rigorously analyzed to confirm its isotopic distribution, enrichment level, and the specific locations of the deuterium atoms. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are the primary techniques for this characterization.
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is essential for determining the isotopic enrichment and distribution of this compound. This technique separates molecules based on their mass-to-charge ratio (m/z) with high precision.
For each deuterium atom that replaces a protium (B1232500) (¹H) atom, the mass of the molecule increases by approximately 1.006 Da. nih.gov Therefore, fully deuterated this compound will exhibit a mass shift of approximately +10 Da compared to its unlabeled counterpart. HRMS can resolve the isotopic envelope, showing the distribution of molecules with different numbers of deuterium atoms (e.g., d9, d10). Techniques like Orbitrap-based mass spectrometry are particularly powerful for obtaining precise isotopic data for amino acids from minimal sample quantities. nih.gov LC-MS/MS methods using multiple-reaction monitoring (MRM) are employed for accurate quantification, monitoring specific parent-to-daughter ion transitions to distinguish the labeled compound from other molecules. nih.gov
| Isotopologue | Formula | Monoisotopic Mass (Da) | Mass Increase from L-Isoleucine (Da) |
| L-Isoleucine | C₆H₁₃NO₂ | 131.0946 | 0 |
| This compound | C₆D₁₀H₃NO₂ | 141.1573 | +10.0627 |
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining the precise location of deuterium atoms within the this compound molecule. Two primary NMR techniques are used.
Proton (¹H) NMR : In ¹H NMR spectroscopy, the replacement of a proton with a deuteron at a specific position in the molecule results in the disappearance of the corresponding signal in the spectrum. wikipedia.orgstudymind.co.uk By comparing the ¹H NMR spectrum of this compound with that of unlabeled L-Isoleucine, analysts can confirm which protons have been successfully exchanged. hmdb.ca
Deuterium (²H) NMR : This specialized technique directly observes the deuterium nuclei. youtube.com Since deuterium has a nuclear spin of 1, it produces distinct NMR signals. youtube.com A ²H NMR spectrum of this compound will show peaks corresponding to the chemical shifts of the incorporated deuterium atoms, providing direct evidence of their location and confirming the extent of deuteration at each site. wikipedia.orgyoutube.com This is particularly useful for verifying the structure and purity of the deuterated compound. youtube.com
Together, these advanced synthetic and analytical techniques ensure the production of high-quality, well-characterized this compound for demanding research applications.
Chromatographic Techniques for Isotopic Purity Verification
The verification of isotopic purity in this compound is a critical analytical step that relies on the separation of the deuterated compound from its non-deuterated counterpart, partially labeled isotopologues, and other chemical impurities. Chromatographic techniques, particularly when coupled with mass spectrometry, provide the necessary resolution and detection capabilities for this purpose.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a cornerstone technique for the analysis of isotopically labeled amino acids. HPLC separates components of a mixture based on their interactions with a stationary phase. For amino acids, reversed-phase chromatography is common. researchgate.net The eluent from the HPLC column is then introduced into a mass spectrometer. The MS detector differentiates compounds based on their mass-to-charge ratio (m/z). Since this compound has a significantly higher mass than unlabeled L-Isoleucine, the two are easily distinguished. This method allows for precise quantification of the ratio of the deuterated to the non-deuterated form, thereby establishing isotopic purity. An advantage of HPLC is that it often does not require derivatization of the amino acid prior to analysis. alexandraatleephillips.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for isotopic analysis. alexandraatleephillips.com In this method, the sample is vaporized and separated based on its volatility and interaction with a stationary phase within a long capillary column. As with HPLC, the separated components are then analyzed by a mass spectrometer to determine their mass and, consequently, their isotopic composition. GC analysis of amino acids typically requires a derivatization step to increase their volatility and thermal stability. alexandraatleephillips.com While this adds a step to the sample preparation process, GC can offer very high chromatographic resolution.
The choice between HPLC-MS and GC-MS often depends on the specific analytical goals, laboratory workflow, and desired sensitivity. Both are well-established methods for confirming the isotopic enrichment of deuterated compounds like this compound. alexandraatleephillips.com
Table 1: Comparison of Chromatographic Techniques for this compound Isotopic Purity Analysis
| Feature | HPLC-MS | GC-MS |
|---|---|---|
| Principle | Separation in liquid phase based on polarity | Separation in gas phase based on volatility |
| Derivatization | Often not required | Generally required for amino acids |
| Detection | Mass Spectrometry (distinguishes by mass) | Mass Spectrometry (distinguishes by mass) |
| Primary Use | Quantification of isotopic enrichment and chemical purity | High-resolution separation and quantification |
| Advantages | Simpler sample preparation, suitable for non-volatile compounds | High separation efficiency, established libraries |
Quality Control and Analytical Verification Procedures for Research-Grade this compound
The reliability of research utilizing isotopically labeled compounds is contingent upon the purity and characterization of these reagents. For research-grade this compound, a multi-faceted quality control (QC) and analytical verification process is essential to ensure its identity, purity, and isotopic integrity. These procedures are documented in a Certificate of Analysis (CoA) that accompanies the product. isotope.comisotope.com
Identity Confirmation: The fundamental identity of the compound as L-Isoleucine is confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). ¹H NMR is used to confirm the absence of protons at the deuterated positions, while ¹³C NMR confirms the carbon skeleton. High-resolution mass spectrometry provides a highly accurate mass measurement that corresponds to the molecular formula of this compound.
Chemical Purity Assessment: This determines the percentage of the material that is chemically L-Isoleucine (both labeled and unlabeled forms) relative to any other chemical impurities. Chromatographic methods such as HPLC and GC are employed for this purpose. europa.eueuropa.eu By integrating the peak area of L-Isoleucine and comparing it to the total area of all detected peaks, a quantitative measure of chemical purity can be obtained. For research-grade materials, this is often expected to be ≥98%. isotope.com
Isotopic Purity (Isotopic Enrichment) Determination: This is the most critical QC parameter for this compound. It measures the percentage of the L-Isoleucine molecules that are fully deuterated (d10) compared to those that are partially labeled (d1-d9) or unlabeled (d0). Mass spectrometry is the definitive technique for this analysis. researchgate.net By examining the mass distribution of the molecular ion peak, analysts can quantify the extent of deuterium incorporation. A high isotopic purity (e.g., ≥98%) ensures that the vast majority of the molecules contain the desired ten deuterium atoms.
Enantiomeric Purity Verification: It is crucial to confirm that the compound is the biologically relevant L-enantiomer and is not contaminated with D-Isoleucine. This is accomplished using chiral chromatography, a specialized form of HPLC that uses a chiral stationary phase to separate enantiomers.
These comprehensive QC procedures guarantee that the research-grade this compound meets the stringent specifications required for its use in sensitive applications such as metabolic research, proteomics, and as an internal standard in quantitative mass spectrometry. isotope.comisotope.com
Table 2: Example Certificate of Analysis Specifications for Research-Grade this compound
| Parameter | Analytical Method | Specification |
|---|---|---|
| Chemical Purity | HPLC/GC | ≥ 98% |
| Isotopic Purity (Enrichment) | Mass Spectrometry | ≥ 98 atom % D |
| Enantiomeric Purity | Chiral HPLC | ≥ 99% L-Isoleucine |
| Identity | NMR / Mass Spectrometry | Conforms to structure |
Compound Reference Table
| Compound Name |
|---|
| L-Isoleucine |
| This compound |
Theoretical Principles Underpinning Deuterium Labeling Applications
Fundamentals of Stable Isotope Effects: Kinetic and Mass Isotopomer Phenomena
The replacement of a lighter isotope with a heavier one can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect is particularly pronounced when hydrogen (¹H) is substituted with deuterium (B1214612) (²H or D) due to the doubling of atomic mass. wikipedia.org The basis of the KIE lies in the vibrational energy of chemical bonds. A bond involving a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is part of the rate-determining step of the reaction. wikipedia.orgchem-station.com
The magnitude of the KIE is expressed as the ratio of the rate constant for the reaction with the light isotope (k_L) to the rate constant for the reaction with the heavy isotope (k_H): KIE = k_L / k_H. wikipedia.org For deuterium substitution, primary KIEs, where the bond to the isotope is broken in the rate-limiting step, can be significant, with C-¹H bond reactions being typically 6-10 times faster than C-²H bond reactions. wikipedia.orgnih.gov This substantial effect makes deuterium labeling a powerful tool for elucidating reaction mechanisms, particularly in enzyme-catalyzed reactions. nih.gov For example, observing a significant KIE upon deuteration of a substrate can provide strong evidence that C-H bond cleavage is a rate-limiting part of the enzymatic cycle. nih.gov
Beyond reaction kinetics, deuterium labeling gives rise to distinct mass isotopomer phenomena. Isotopologues are molecules that differ only in their isotopic composition. researchgate.net The introduction of deuterium atoms into a molecule like L-isoleucine to create L-Isoleucine-d10 results in a predictable increase in its molecular mass. medchemexpress.combertin-bioreagent.com This mass shift is readily detectable by mass spectrometry (MS), a technique that separates ions based on their mass-to-charge ratio. nih.gov The resulting mass spectrum will show a pattern of peaks corresponding to the unlabeled molecule (M0) and its various deuterated isotopologues (M+1, M+2, etc.), allowing for the precise quantification of the extent of deuterium incorporation. researchgate.net
| Isotopic Substitution | Relative Mass Increase | Typical KIE (k_light / k_heavy) | Significance |
|---|---|---|---|
| ¹H → ²H (Deuterium) | 100% | 6 - 10 | Very pronounced, widely used in mechanistic studies. wikipedia.org |
| ¹²C → ¹³C | ~8% | ~1.04 | Small but measurable, used in metabolic flux analysis. wikipedia.org |
Principles of Isotopic Fractionation and Redistribution in Metabolic Networks
In biological systems, enzymes can exhibit a preference for reacting with substrates containing the lighter isotope, leading to isotopic fractionation. mdpi.comfrontiersin.org This phenomenon arises from the kinetic isotope effect, where the higher activation energy required for the cleavage of bonds involving heavier isotopes results in slower reaction rates. researchgate.net Consequently, the product of an enzymatic reaction may become depleted in the heavy isotope relative to the substrate pool, while the remaining, unreacted substrate becomes enriched. mdpi.com The extent of this fractionation provides insights into metabolic pathway activities and the controlling steps within a network. weizmann.ac.il
When a deuterium-labeled compound like this compound is introduced into a biological system, it acts as a tracer that can be followed through various metabolic pathways. springernature.com The deuterium atoms from the tracer molecule can be redistributed into other metabolites as it is catabolized and its constituent parts are used for the synthesis of new molecules. This process of isotopic redistribution is fundamental to stable isotope tracing studies in metabolomics. nih.gov By tracking the appearance of deuterium in downstream metabolites, researchers can map the flow of atoms through complex metabolic networks, identify active pathways, and discover previously unknown metabolic connections. nih.govkuleuven.be For instance, the deuterium label from this compound could be incorporated into intermediates of the tricarboxylic acid (TCA) cycle and subsequently appear in other amino acids or glucose, revealing the metabolic fate of isoleucine's carbon skeleton.
The analysis of isotopologue distribution patterns in various metabolites over time provides a dynamic view of metabolism that cannot be obtained from simply measuring metabolite concentrations. mdpi.com It allows for the quantification of metabolic fluxes—the rates of in vivo biochemical reactions—which are critical indicators of cellular phenotype in both healthy and diseased states. escholarship.orgnih.gov
Mathematical Frameworks for Isotopic Labeling Pattern Interpretation in Biological Systems
Interpreting the complex data generated from stable isotope labeling experiments requires sophisticated mathematical modeling. springernature.comresearchgate.net The distribution of deuterium labels across a metabolic network is the result of numerous interconnected enzymatic reactions, making simple data visualization insufficient for a quantitative understanding. nih.gov The primary goal of these mathematical frameworks is to estimate metabolic fluxes by fitting a computational model of metabolism to the experimentally measured isotopologue distribution data. mdpi.comresearchgate.net
Isotope-assisted Metabolic Flux Analysis (iMFA) is a key computational approach used for this purpose. nih.gov The process involves several steps:
Metabolic Network Reconstruction : A detailed model of the relevant metabolic pathways is constructed, including all known reactions, their stoichiometry, and the specific atom transitions that occur in each reaction. researchgate.net
Isotopomer Balancing : A system of algebraic equations is formulated that describes the balance of each isotopologue for every metabolite in the network at an isotopic steady state. springernature.com The labeling pattern of a metabolite is represented as a flux-weighted average of the labeling patterns of its precursor substrates. mdpi.com
Flux Estimation : The model is used to simulate the expected labeling patterns for a given set of metabolic fluxes. researchgate.net An optimization algorithm then iteratively adjusts the flux values to minimize the difference between the simulated labeling patterns and the experimentally measured data, thereby finding the best-fit flux distribution. researchgate.net
Several software packages, such as 13CFLUX2, Metran, and OpenFLUX, have been developed to facilitate these complex calculations. springernature.comresearchgate.net These tools provide a framework for integrating experimental data with metabolic models to produce quantitative maps of cellular metabolism. escholarship.org This quantitative approach provides a deeper understanding of cellular physiology and how it is altered in different conditions, such as disease or in response to therapeutic interventions. nih.govnih.gov
| Component | Description | Purpose |
|---|---|---|
| Metabolic Network Model | A curated set of biochemical reactions, including stoichiometry and atom mappings. researchgate.net | Provides the structural framework for flux calculations. |
| Isotope Labeling Data | Experimentally measured mass isotopologue distributions of key metabolites. mdpi.com | Serves as the primary data input for constraining the model. |
| Extracellular Fluxes | Measured rates of nutrient uptake and product secretion. escholarship.org | Provides absolute scaling for the calculated intracellular fluxes. |
| Optimization Algorithm | A numerical method to find the flux values that best match the experimental data. researchgate.net | Estimates the in vivo reaction rates (fluxes). |
Deuterium-Hydrogen Exchange Dynamics in Aqueous and Enzymatic Environments
In addition to labeling through metabolic conversion, deuterium can be incorporated into molecules via hydrogen-deuterium exchange (HDX). wikipedia.org This chemical reaction involves the replacement of a covalently bonded hydrogen atom with a deuterium atom from the surrounding solvent, typically deuterated water (D₂O). wikipedia.org The exchange rate is highly dependent on the hydrogen atom's chemical environment. Labile protons, such as those in hydroxyl (-OH) or amine (-NH₂) groups, exchange very rapidly. wikipedia.org In contrast, hydrogen atoms bonded to carbon are generally non-exchangeable under physiological conditions, though enzyme catalysis can facilitate this exchange. chem-station.com
In the context of proteins, the amide hydrogens on the polypeptide backbone are of particular interest. longdom.orgnih.gov Their exchange rate with solvent deuterium is determined by factors such as solvent accessibility and their involvement in hydrogen bonds, which form the basis of protein secondary structures like alpha-helices and beta-sheets. longdom.orgnih.gov Amide hydrogens buried within the core of a folded protein or locked in stable hydrogen bonds are protected from exchange and will incorporate deuterium very slowly. youtube.com Conversely, those on the protein surface or in flexible, disordered regions will exchange more rapidly. youtube.com
This principle is exploited in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), a powerful technique for studying protein conformation and dynamics. nih.govnih.gov The typical workflow involves incubating a protein in a D₂O-based buffer for varying amounts of time, followed by quenching the exchange reaction by lowering the pH and temperature. longdom.org The protein is then digested into peptides, and the mass of each peptide is measured by MS to determine the amount of deuterium incorporated. youtube.comnih.gov By comparing deuterium uptake in different states (e.g., with and without a ligand bound), researchers can map interaction sites and identify regions of the protein that undergo conformational changes. nih.govnih.gov
Applications of L Isoleucine D10 in Advanced Metabolic and Proteomic Research
Quantitative Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a methodology used to quantify the rates, or fluxes, of metabolic reactions within a biological system. nih.govuclouvain.be The use of stable isotope tracers like L-Isoleucine-d10 is central to MFA, as it allows researchers to follow the path of atoms through metabolic networks.
Elucidation of Branched-Chain Amino Acid Catabolism and Anabolism Pathways
This compound is instrumental in dissecting the intricate pathways of BCAA metabolism. As an essential amino acid, isoleucine must be obtained from the diet and plays a crucial role in protein synthesis and energy production. The catabolism of BCAAs, including isoleucine, is a multi-step process that begins with a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT). nih.govyoutube.comyoutube.comyoutube.com This is followed by the irreversible oxidative decarboxylation of the resulting branched-chain keto acid (BCKA) by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. youtube.comyoutube.com
By introducing this compound into a biological system, researchers can trace the labeled deuterium (B1214612) atoms as they are incorporated into various downstream metabolites. For instance, the catabolism of isoleucine ultimately yields acetyl-CoA and succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. nih.govnih.gov Tracking the appearance of the deuterium label in these intermediates allows for the precise quantification of the flux through the BCAA catabolic pathway.
Table 1: Key Enzymes and Products in Isoleucine Catabolism
| Step | Enzyme | Substrate | Product |
| 1. Transamination | Branched-chain aminotransferase (BCAT) | L-Isoleucine | α-keto-β-methylvalerate (KMV) |
| 2. Oxidative Decarboxylation | Branched-chain α-keto acid dehydrogenase (BCKDH) complex | α-keto-β-methylvalerate (KMV) | 2-methylbutyryl-CoA |
| 3. Further Metabolism | Various enzymes | 2-methylbutyryl-CoA | Acetyl-CoA and Succinyl-CoA |
This table outlines the initial key steps in the breakdown of isoleucine, a process that can be quantitatively traced using this compound.
Studies have shown that different BCAAs have distinct metabolic effects. wisc.edu For example, research has indicated that isoleucine and valine, more so than leucine (B10760876), can mediate adverse metabolic effects and that reducing dietary isoleucine can improve metabolic health in the context of a high-fat diet. wisc.eduresearchgate.net this compound is a critical tool for investigating the specific contributions of isoleucine to these metabolic outcomes.
Tracing Carbon and Nitrogen Fluxes in Central Metabolic Pathways
The metabolic products of this compound catabolism, namely labeled acetyl-CoA and succinyl-CoA, serve as important entry points into central metabolic pathways like the TCA cycle. By monitoring the incorporation of deuterium from this compound into TCA cycle intermediates, researchers can quantify the contribution of isoleucine to cellular energy production.
Furthermore, the initial transamination step of isoleucine catabolism involves the transfer of its amino group to α-ketoglutarate, forming glutamate. youtube.com If a doubly labeled tracer like this compound, 15N is used, it becomes possible to simultaneously trace both carbon and nitrogen fluxes, providing a more comprehensive picture of cellular metabolism. This dual tracing is crucial for understanding how cells coordinate the metabolism of carbon and nitrogen, which is fundamental to processes like amino acid and nucleotide biosynthesis.
Non-Stationary and Dynamic Metabolic Flux Applications Utilizing Deuterium Tracers
Traditional MFA often relies on the assumption of a metabolic steady state, where intracellular metabolite concentrations and fluxes are constant over time. However, many biological processes are dynamic. Isotopically non-stationary metabolic flux analysis (INST-MFA) is a more advanced technique that analyzes the rate of change of isotopic labeling in intracellular metabolites over a short period. nih.gov
This compound is well-suited for INST-MFA studies. By introducing the tracer and collecting samples at multiple early time points, researchers can capture the dynamic changes in metabolic fluxes in response to various stimuli or perturbations. This approach provides a more granular view of metabolic regulation and has been used to study the metabolic responses of cells to changing environmental conditions.
Proteomic Investigations and Protein Turnover Studies
In proteomics, the focus shifts from small molecule metabolites to the large-scale study of proteins. This compound is a valuable tool in this field, particularly for quantifying changes in protein expression and turnover.
Application in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method for quantitative proteomics. thermofisher.comathenaes.com The principle of SILAC involves metabolically labeling the entire proteome of one cell population with a "heavy" isotopic form of an essential amino acid, while a control population is grown in the presence of the normal "light" amino acid. thermofisher.com this compound can serve as the "heavy" amino acid in such experiments.
Once the cells have fully incorporated the labeled isoleucine into their proteins, the two cell populations can be combined. Proteins are then extracted, digested into peptides, and analyzed by mass spectrometry. Because the "heavy" and "light" peptides are chemically identical, they behave similarly during chromatography and ionization. However, they are distinguishable by their mass difference in the mass spectrometer. The ratio of the intensities of the heavy and light peptide peaks provides a precise measure of the relative abundance of that protein in the two cell populations.
Table 2: Example of a 2-Plex SILAC Experiment Using this compound
| Experimental Condition | L-Isoleucine Isotope | Mass of Isoleucine | Outcome |
| Control Cell Population | "Light" (unlabeled) L-Isoleucine | Standard | "Light" proteome |
| Treated Cell Population | "Heavy" this compound | Increased by ~10 Da | "Heavy" proteome |
This table illustrates the basic setup of a SILAC experiment where this compound is used to differentially label a cell population for comparative proteomic analysis.
Methodologies for Quantifying Protein Synthesis and Degradation Rates
Beyond relative protein quantification, this compound can be used to measure the dynamic processes of protein synthesis and degradation, collectively known as protein turnover. nih.govliverpool.ac.uknih.gov In a typical pulse-chase experiment, cells are first grown in a medium containing "light" isoleucine and then switched to a medium containing "heavy" this compound (the "pulse"). Over time, the newly synthesized proteins will incorporate the heavy label.
By collecting samples at different time points during the pulse and measuring the ratio of heavy to light forms of peptides, researchers can calculate the rate of protein synthesis. nih.gov Conversely, to measure degradation, cells can be fully labeled with this compound and then switched back to a "light" medium (the "chase"). The rate at which the heavy-labeled proteins disappear provides a measure of their degradation rate. nih.govliverpool.ac.uk
These protein turnover studies are crucial for understanding how cells regulate their protein content in response to various physiological and pathological conditions. nih.gov Deregulated protein turnover is implicated in numerous diseases, making the ability to accurately measure these rates with tools like this compound of significant scientific importance. nih.gov
Enhanced Protein Identification and Quantification through Deuterium Labeling in Mass Spectrometry
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. nih.govspringernature.com This method involves metabolically incorporating amino acids with stable isotopes into proteins. nih.gov When cells are grown in a medium where a natural ("light") essential amino acid is replaced by its "heavy" isotopic counterpart, newly synthesized proteins incorporate the heavy amino acid. springernature.com this compound serves as such a heavy analog.
When a protein population from cells grown with this compound is mixed with a control population grown with natural L-Isoleucine, the proteins can be extracted, digested (typically with trypsin), and analyzed by mass spectrometry (MS). researchgate.net Peptides containing this compound will exhibit a distinct mass shift compared to their light counterparts. Since isoleucine and leucine are isobaric (having the same mass), they are typically difficult to distinguish in conventional mass spectrometry. rapidnovor.com However, specialized techniques can differentiate them. Deuterium labeling with compounds like this compound offers a clear mass difference for quantification. nih.gov
The mass spectrometer detects pairs of chemically identical peptides that differ only in their isotopic composition. The ratio of the signal intensities between the heavy (deuterated) and light peptide peaks provides a precise measure of the relative abundance of the protein in the two samples. This method minimizes quantitative errors because the samples are combined at an early stage, ensuring they undergo identical processing steps. researchgate.net
One practical application of this method is in interaction proteomics, such as identifying specific binding partners in a protein complex. In a study utilizing deuterated leucine (Leu-d3), a similar approach was used to quantify proteins that specifically interact with the 14-3-3 protein in a liver cell line. The ratio of the heavy (deuterated) to light isotopic peaks indicated the binding specificity.
Table 1: Example of Quantitative Data for 14-3-3 Interacting Proteins Using Deuterated Leucine Labeling
This table illustrates the principle of quantification using deuterated amino acids. The SILAC ratio (Heavy/Light) reflects the relative abundance of the protein in the experimental sample versus the control. A higher ratio indicates a stronger specific interaction.
| Identified Protein | Function | Example Quantitative Peptide | SILAC Ratio (Heavy/Light) | Interpretation |
|---|---|---|---|---|
| HSP86 | Chaperone Protein | FESLTDPSKLDSGK | 5.7 | High-specificity interactor |
| SKB1Hs | Methyltransferase | LSEDELYPRE | 1.9 | Specific interactor |
| MEP50 | Methylosome Component | LLDVDDPER | 1.75 | Specific interactor |
| GAPDH | Glycolytic Enzyme | LVTGVDGGLPALK | 3.7 | High-specificity interactor |
| β-actin | Cytoskeletal Protein | SYELPDGQVITIGNER | 0.9 | Non-specific binder |
Characterization of Lipid and Other Biomolecule Biosynthesis Pathways
The metabolic fate of this compound extends beyond protein synthesis. Its carbon skeleton can be catabolized and enter central metabolic pathways, allowing the deuterium label to be traced into a variety of other biomolecules. jcancer.org
Tracing Deuterium Incorporation into Fatty Acids and Lipids
The catabolism of branched-chain amino acids (BCAAs), including isoleucine, is a significant source of precursors for de novo lipogenesis (the synthesis of fatty acids). nih.gov The breakdown of L-isoleucine yields two key intermediates: acetyl-CoA and propionyl-CoA. nih.gov These molecules are direct building blocks for fatty acid synthesis.
Acetyl-CoA is the fundamental two-carbon unit used by fatty acid synthase to build the hydrocarbon chains of even-chain fatty acids like palmitic acid (C16:0). nih.gov
Propionyl-CoA serves as the primer for the synthesis of odd-chain fatty acids, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0).
By supplying this compound to cells, the deuterium atoms are carried onto the acetyl-CoA and propionyl-CoA molecules. These deuterated precursors are then incorporated into newly synthesized fatty acids. Using mass spectrometry, researchers can detect the mass increase in these fatty acids, confirming their synthesis from isoleucine catabolites and quantifying the contribution of this pathway to the total lipid pool. nih.govfrontiersin.org
A study using 13C-labeled isoleucine in 3T3-L1 adipocytes demonstrated the significant contribution of BCAA catabolism to lipogenesis. The findings are directly analogous to what would be observed using this compound. The study concluded that isoleucine and leucine catabolism accounted for at least 25% of the acetyl-CoA used for fatty acid synthesis, while isoleucine and valine catabolism were responsible for 100% of the propionyl-CoA used for odd-chain fatty acid synthesis. nih.govisotope.com
Table 2: Contribution of Isoleucine Catabolism to Fatty Acid Precursors
This table summarizes the findings on the contribution of branched-chain amino acid (BCAA) catabolism to the precursors required for fatty acid synthesis in adipocytes. The data illustrates how a tracer like this compound can be used to quantify these metabolic fluxes.
| Fatty Acid Precursor | Source Amino Acid(s) | Percent Contribution from BCAA Catabolism |
|---|---|---|
| Lipogenic Acetyl-CoA (for even-chain fatty acids) | Leucine, Isoleucine | ≥ 25% |
| Lipogenic Propionyl-CoA (for odd-chain fatty acids) | Valine, Isoleucine | 100% |
Studying Intermediary Metabolism Beyond Primary Amino Acid Pathways
The metabolic breakdown products of this compound, acetyl-CoA and propionyl-CoA, are central hubs in intermediary metabolism. nih.gov Their entry into the tricarboxylic acid (TCA) cycle allows the deuterium label to be distributed among various TCA cycle intermediates and connected metabolic pathways. nih.gov
Acetyl-CoA enters the TCA cycle by condensing with oxaloacetate to form citrate.
Propionyl-CoA is converted to succinyl-CoA, which is a direct intermediate of the TCA cycle. nih.gov
By tracing the deuterium from this compound, researchers can perform metabolic flux analysis to quantify the rate of entry of isoleucine-derived carbons into the TCA cycle. isotope.comnih.gov This analysis reveals how cells utilize amino acids for energy production and as a source of carbon for biosynthesis under different physiological or pathological conditions. The appearance of deuterium in TCA intermediates like citrate, succinate, and malate, as well as in amino acids that are synthesized from these intermediates (e.g., glutamate from α-ketoglutarate), can be measured by mass spectrometry or NMR spectroscopy. isotope.comspringernature.com This provides a dynamic view of cellular metabolism, showing how different nutrient sources are integrated and partitioned within the metabolic network of the cell.
L Isoleucine D10 in Structural and Mechanistic Biology
Enhancing Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of biomolecules in solution. peakproteins.com However, for larger proteins and biomolecular complexes, spectral complexity and signal overlap can severely limit the resolution and interpretability of the data. peakproteins.comnih.gov The strategic incorporation of deuterated amino acids like L-Isoleucine-d10 offers a powerful solution to these challenges. peakproteins.comckisotopes.com
Deuteration for Improved Spectral Resolution and Signal-to-Noise Ratio in Biomolecular NMR
The primary advantage of using this compound in biomolecular NMR is the significant improvement in spectral quality. peakproteins.com By replacing protons with deuterons, the dense network of ¹H-¹H dipolar couplings, a major source of line broadening in large proteins, is dramatically reduced. peakproteins.com This leads to longer transverse relaxation times (T2), resulting in sharper resonance lines and a notable enhancement in both spectral resolution and the signal-to-noise ratio. peakproteins.comnih.gov This effect is particularly crucial for studying proteins larger than 25 kDa, which are common targets in drug discovery. peakproteins.com The resulting simplified spectra allow for more confident and accurate assignment of resonance signals to specific atoms within the protein structure. peakproteins.comnih.gov
Applications in Protein Structure Determination and Dynamics Studies
The enhanced spectral quality afforded by deuteration with this compound is instrumental in the determination of protein structures and the characterization of their dynamic properties. ckisotopes.comnih.gov With reduced spectral overlap, more cross-peaks in multi-dimensional NMR experiments can be resolved, providing a greater number of structural restraints, such as those derived from the Nuclear Overhauser Effect (NOE), which are essential for accurate structure calculation. ckisotopes.com
Furthermore, the sensitivity of deuterium's quadrupolar relaxation to local molecular motions provides a direct probe of protein dynamics across a wide range of timescales. nih.gov By analyzing the relaxation parameters of deuterated sites, researchers can gain insights into the flexibility and conformational changes of protein backbones and side chains, which are often critical for biological function.
Probing Ligand-Protein Interactions and Allosteric Mechanisms via Deuterium (B1214612) Labeling
Understanding how proteins interact with small molecules (ligands) is fundamental to drug discovery and mechanistic biology. researchgate.netacs.org Deuterium labeling, including the use of this compound, provides a sensitive method for mapping these interactions. researchgate.net Hydrogen-deuterium exchange (HDX) coupled with mass spectrometry or NMR can monitor the rate at which backbone amide protons exchange with deuterium from the solvent. researchgate.netdrughunter.com When a ligand binds to a protein, it can shield certain regions from the solvent, leading to a decrease in the rate of deuterium exchange in those areas. researchgate.netnih.gov By comparing the HDX profiles of a protein in its free and ligand-bound states, researchers can identify the binding site and probe for conformational changes that may occur upon binding, even at distant allosteric sites. acs.orgdrughunter.com
| Technique | Application in Ligand-Protein Interaction Studies | Key Advantage of Deuterium Labeling |
| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Identifies regions of the protein where the backbone amide hydrogen exchange rate is altered upon ligand binding, pinpointing the interaction interface. researchgate.netnih.gov | Enables the study of large proteins and complexes with high sensitivity, requiring smaller sample amounts than NMR. acs.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects chemical shift perturbations in the protein's NMR spectrum upon ligand binding, providing atomic-level detail of the binding site. drughunter.com | Simplifies complex spectra, allowing for the study of larger, more challenging protein-ligand systems. peakproteins.com |
Solid-State NMR Applications for Membrane Proteins and Large Assemblies
Solid-state NMR (ssNMR) is a vital technique for studying biomolecules that are not amenable to traditional solution NMR or X-ray crystallography, such as membrane proteins and large protein assemblies. nih.govresearchgate.net Deuteration with this compound is particularly advantageous in ssNMR. nih.govnih.gov It significantly reduces the strong ¹H-¹H dipolar couplings that are prevalent in the solid state, leading to a dramatic improvement in spectral resolution. nih.gov This allows for the application of advanced multi-dimensional correlation experiments that are crucial for resonance assignment and structure determination of these complex systems. nih.govnih.gov The enhanced resolution and sensitivity provided by deuteration are pushing the boundaries of the size and complexity of biomolecular systems that can be studied by ssNMR. researchgate.netbiorxiv.org
Mechanistic Enzymology and Reaction Pathway Elucidation
Beyond its applications in structural biology, this compound serves as a powerful probe in mechanistic enzymology.
Investigation of Enzyme Catalytic Mechanisms through Deuterium Tracing
The kinetic isotope effect (KIE), the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes, is a cornerstone of mechanistic enzymology. By strategically placing deuterium atoms at specific positions in a substrate, such as in this compound, and measuring the effect on the enzyme-catalyzed reaction rate, researchers can gain profound insights into the reaction mechanism. This includes identifying the rate-determining step and probing the transition state structure.
Furthermore, deuterium can be used as a tracer to follow the fate of specific atoms throughout a reaction pathway. wisc.edu For instance, enzyme-catalyzed hydrogen-deuterium exchange reactions can reveal information about the stereochemistry and accessibility of specific C-H bonds at the enzyme's active site. wisc.edu Recent studies have utilized enzymatic systems to achieve site-selective deuteration of amino acids, demonstrating the intricate interplay between enzymes and their substrates and providing tools for creating specifically labeled compounds for further mechanistic investigations. wisc.edunih.gov
Stereochemical Analysis of Biotransformations Using Deuterium Labels
The isotopic labeling of molecules with deuterium (²H) serves as a powerful tool for elucidating the mechanisms and stereochemical pathways of enzymatic reactions and biotransformations. By replacing hydrogen atoms at specific positions with deuterium, researchers can trace the fate of these atoms through complex biochemical processes. This compound, in which all ten non-exchangeable hydrogen atoms of L-isoleucine are replaced with deuterium, is particularly valuable for these studies. Its use in conjunction with mass spectrometry and other analytical techniques allows for the precise tracking of bond-breaking and bond-forming events, providing deep insights into enzyme stereospecificity.
A key application of this compound is in the study of epimerization reactions, where the stereochemical configuration at a chiral center is inverted. For instance, in the biosynthesis of certain ribosomal peptide natural products, amino acid residues can undergo epimerization from the L- to the D-configuration. Research on the biosynthesis of polytheonamides, which are complex peptide toxins with an alternating pattern of D- and L-amino acids, has utilized deuterated amino acids to unravel the enzymatic machinery responsible for these transformations. ethz.ch In one study, this compound was incorporated into a precursor peptide. ethz.ch Subsequent analysis by high-resolution mass spectrometry revealed that the biotransformation process resulted in the loss of two deuterium labels, which were replaced by hydrogen atoms from the solvent. ethz.ch MS-MS fragmentation localized this loss to specific amino acid residues, indicating that an epimerization event, involving the abstraction of the α-proton and its replacement, had occurred. ethz.ch
This method relies on the mass difference between hydrogen and deuterium. When an enzyme abstracts a deuterium from the α-carbon of this compound and replaces it with a proton from the aqueous environment, the resulting product will have a lower mass. This mass shift is readily detectable by mass spectrometry. If the enzyme is an epimerase, it will catalyze the removal of the α-deuteron and the subsequent addition of a proton to the opposite face of the resulting planar intermediate, leading to the D-allo-isoleucine configuration with nine remaining deuterium atoms. The detection of this specific mass change (a loss of one mass unit relative to the fully deuterated starting material) provides direct evidence for the epimerization. uni-frankfurt.de
The table below summarizes findings from a representative study where deuterated amino acids were used to probe the stereochemistry of a biotransformation.
| Labeled Substrate | Organism/Enzyme System | Analytical Method | Key Finding | Reference |
| This compound | Polytheonamide Biosynthesis Pathway | UPLC/HR-MS, MS-MS | Loss of two deuterium labels observed, indicating epimerization at specific isoleucine and valine residues. | ethz.ch |
| [D10]L-leucine | E. coli DH10B ΔilvE expressing Bicornutin A NRPS | MALDI-MS | Incorporation of [D9]leucine was minimal compared to [D10]leucine, confirming the L-stereochemistry of the leucine (B10760876) residue in the final product and demonstrating the stereospecificity of the incorporation mechanism. | uni-frankfurt.de |
These types of experiments are crucial for understanding the biosynthesis of complex natural products and for the bioengineering of enzymes with novel specificities. The use of this compound provides a clear and unambiguous method for tracking the stereochemical fate of the amino acid during enzymatic processing.
Role in Neutron Scattering Studies of Biological Macromolecules
Neutron scattering techniques, particularly neutron crystallography and small-angle neutron scattering (SANS), are uniquely powerful for determining the structure and dynamics of biological macromolecules. nih.govunits.itnih.gov These methods provide detailed information about the positions of atoms, especially hydrogen atoms, which are often difficult to visualize using other structural biology techniques like X-ray crystallography. rcsb.org The utility of neutron scattering in biology is immensely enhanced by the use of deuterium labeling, making isotopologues like this compound essential reagents for modern structural and dynamic studies. nih.gov
The primary advantage of replacing hydrogen (¹H) with deuterium (²H or D) in biological samples stems from their distinct neutron scattering properties. ansto.gov.au Hydrogen has a large incoherent scattering cross-section, which creates significant background noise and reduces the signal-to-noise ratio of the experiment. rcsb.organsto.gov.au Deuterium, in contrast, has a much smaller incoherent scattering cross-section, leading to a dramatic reduction in background and clearer data. iucr.org Furthermore, hydrogen has a negative coherent scattering length, while deuterium and other common biological atoms (C, N, O) have positive scattering lengths. ansto.gov.auosti.gov This difference can lead to signal cancellation and ambiguities in interpreting electron density maps when hydrogen is present. rcsb.organsto.gov.au By using deuterated proteins, where most or all hydrogens are replaced with deuterium, researchers can obtain much higher quality data, enabling the use of smaller crystals and shorter data collection times. ansto.gov.au
Perdeuteration, the process of replacing all non-exchangeable hydrogens with deuterium, is a common strategy. ansto.gov.auiucr.org This is often achieved by expressing recombinant proteins in host organisms, such as E. coli, grown in D₂O-based minimal media with a deuterated carbon source. nih.govansto.gov.au this compound can be used as a supplement in specific labeling schemes or as part of the mixture of deuterated amino acids generated by the host organism.
Selective deuteration, where only specific residues or parts of a macromolecular complex are deuterated, is another critical application. nih.gov By incorporating this compound or other deuterated amino acids into a protein, researchers can use a technique called "contrast matching" in SANS experiments. researchgate.net This allows the scattering signal from the labeled portion of the molecule to be highlighted or effectively made invisible, enabling the deconvolution of the structure and arrangement of individual components within a large assembly. nih.gov
The table below outlines the coherent neutron scattering lengths and incoherent cross-sections for key isotopes in biological studies, illustrating the advantage of deuteration.
| Isotope | Coherent Scattering Length (fm) | Incoherent Scattering Cross-section (barn) |
| Hydrogen (¹H) | -3.741 | 80.26 |
| Deuterium (²H/D) | 6.671 | 2.05 |
| Carbon (¹²C) | 6.646 | 0.001 |
| Nitrogen (¹⁴N) | 9.37 | 0.5 |
| Oxygen (¹⁶O) | 5.803 | 0.0001 |
Data compiled from multiple sources. ansto.gov.auosti.gov
In neutron macromolecular crystallography (NMX), the use of fully deuterated protein crystals significantly improves the clarity of the resulting nuclear density maps. nih.govnih.gov This allows for the direct visualization of deuterium atoms, providing precise information on hydrogen bonding networks, the protonation states of catalytic residues (e.g., histidines), and the structure of ordered water molecules, which are all critical for understanding enzyme function. rcsb.orgosti.gov The structural insights gained from neutron studies on deuterated proteins serve as benchmarks for computational studies like molecular dynamics simulations. rcsb.org
Analytical Methodologies Utilizing L Isoleucine D10 As a Reference Standard
Development of High-Throughput Mass Spectrometry Methods for Amino Acid Quantification
The advent of high-throughput mass spectrometry (MS) has revolutionized the quantification of amino acids in complex biological samples. L-Isoleucine-d10 is instrumental in these advancements, ensuring accuracy and reproducibility.
Isotope dilution mass spectrometry (ID-MS) is a definitive method for achieving accurate and precise quantification of analytes. In this technique, a known amount of an isotopically labeled standard, such as this compound, is added to a sample. eur.nl The ratio of the signal from the endogenous analyte to the signal from the labeled standard is then used to calculate the absolute concentration of the analyte. This approach effectively compensates for sample matrix effects and variations in instrument response.
This compound is frequently employed as an internal standard for the quantification of L-isoleucine in various biological matrices. caymanchem.comlcms.cz Its use, alongside other stable isotope-labeled amino acids, is a common practice in targeted metabolomics to ensure the reliability of quantitative data. eur.nl For instance, a validated method for quantifying amino acids in mammalian urine utilizes this compound to achieve absolute quantification of isoleucine. lcms.cz
| Analyte | Stable Isotope-Labeled Internal Standard |
| L-Alanine | Alanine-d3 |
| L-Arginine | Serine-d3 |
| L-Asparagine | Serine-d3 |
| L-Aspartic acid | Aspartic acid-d3 |
| L-Isoleucine | Isoleucine-d10 |
| L-Leucine | Leucine-d10 |
| L-Lysine | Lysine-d4 |
| L-Phenylalanine | Phenylalanine-d5 |
| L-Proline | Proline-d7 |
| L-Tryptophan | Tryptophan-d5 |
| L-Tyrosine | Tyrosine-d7 |
| L-Valine | Valine-d8 |
| Table 1: Examples of Stable Isotope-Labeled Internal Standards Used in Amino Acid Quantification. lcms.cz |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for comprehensive amino acid profiling. In these methods, this compound serves as a crucial internal standard to ensure accurate quantification. caymanchem.com
In LC-MS/MS analysis, this compound is added to samples to correct for variations during sample preparation and analysis. koreascience.krnih.gov This is particularly important for achieving reliable results in high-throughput clinical and research settings. nih.gov For example, a rapid UPLC-MS/MS method for the quantification of amino acids in human plasma and serum utilizes this compound as an internal standard. lcms.cz
GC-MS based methods for amino acid analysis often require a derivatization step to increase the volatility of the amino acids. thermofisher.com this compound is a suitable internal standard in these methods as well, co-eluting with the derivatized L-isoleucine and allowing for accurate quantification. caymanchem.comresearchgate.net
| Analytical Platform | Matrix | Use of this compound | Key Findings |
| UPLC-MS/MS | Mammalian Urine | Internal standard for absolute quantification. | A rapid and simple method for the quantification of amino acids was developed. lcms.cz |
| LC-MS/MS | Human Serum | Internal standard for simultaneous quantitative analysis. | The method was validated for linearity, accuracy, and precision. koreascience.kr |
| UHPLC-ESI-MS/MS | Human Plasma, Serum, and Urine | Internal standard for targeted metabolomics. | A high-throughput method for the analysis of amino acid pathways was established. nih.gov |
| GC-MS | Plasma | Internal standard for quantification. | Enables the assessment of branched-chain amino acid metabolism. researchgate.net |
| Table 2: Applications of this compound in MS-Based Amino Acid Profiling. |
The use of this compound as an internal standard extends to broader applications in targeted metabolomics and proteomics. In targeted metabolomics, where a predefined set of metabolites is quantified, stable isotope-labeled standards are essential for achieving absolute quantification and ensuring data quality. eur.nlnih.gov
In proteomics, stable isotope labeling with amino acids in cell culture (SILAC) is a widely used technique for quantitative analysis of proteins. ckgas.com While SILAC typically involves the use of heavy isotopes of carbon and nitrogen, the principles of using isotopically labeled compounds for accurate quantification are the same. The use of labeled amino acids like this compound in conjunction with mass spectrometry allows for precise measurement of changes in protein and metabolite levels in complex biological systems. ckisotopes.com
Chromatographic Separation Techniques for Deuterated Isoleucine and its Metabolites
Effective chromatographic separation is a prerequisite for accurate mass spectrometric analysis, especially for isomeric compounds. Various techniques are employed to separate this compound and its metabolites from other components in a sample.
Reversed-phase (RP) liquid chromatography and hydrophilic interaction liquid chromatography (HILIC) are two of the most common separation techniques used in conjunction with mass spectrometry for amino acid analysis. halocolumns.com
Reversed-phase chromatography separates molecules based on their hydrophobicity. While it can provide sufficient retention for the separation of isomers like leucine (B10760876) and isoleucine, very polar metabolites may not be well-retained. halocolumns.comacs.org
HILIC, on the other hand, is specifically designed for the separation of polar analytes. waters.comthermofisher.com It utilizes a polar stationary phase and a less polar mobile phase, providing more retention for polar compounds. halocolumns.com This technique can offer orthogonal selectivity to RP chromatography and is often necessary for the complete separation of a wide range of metabolites, including amino acids and their derivatives. halocolumns.comresearchgate.net The separation of isobaric compounds like leucine and isoleucine can be achieved with HILIC. waters.comresearchgate.net
| Chromatographic Mode | Principle | Advantages for Isoleucine Analysis | Challenges |
| Reversed-Phase (RP) | Separation based on hydrophobicity. | Can separate isomers like leucine and isoleucine. halocolumns.com | Poor retention of very polar analytes. phenomenex.comacs.org |
| HILIC | Partitioning into an immobilized aqueous layer on a polar stationary phase. | Better retention for polar analytes, orthogonal selectivity to RP. halocolumns.comresearchgate.net | Method development can be less straightforward than RP. waters.com |
| Table 3: Comparison of Reversed-Phase and HILIC for Isoleucine Analysis. |
Gas chromatography (GC) coupled with mass spectrometry is a well-established technique for the analysis of volatile and thermally stable compounds. nih.gov For non-volatile compounds like amino acids, a derivatization step is typically required to increase their volatility. thermofisher.com Silylation is a common derivatization method used for this purpose. thermofisher.com
Advanced GC techniques, such as two-dimensional gas chromatography (GCxGC) coupled with high-resolution time-of-flight mass spectrometry (HRTofMS), offer enhanced separation power and sensitivity. science.gov These methods are particularly useful for the analysis of complex biological samples, allowing for the separation and identification of a large number of metabolites. science.gov Chiral capillary GC has also been successfully used for the separation of amino acid enantiomers after derivatization. chromatographyonline.com
Strategies for Data Processing and Bioinformatic Tools for Isotopic Data Analysis in Mass Spectrometry
The use of this compound as an internal standard in mass spectrometry (MS) generates complex datasets that require sophisticated processing strategies and specialized bioinformatic tools. The primary goal is to accurately differentiate and quantify the isotopically labeled standard from its endogenous, unlabeled counterpart, L-Isoleucine, and correct for any analytical variations. The data processing workflow for stable isotope labeling experiments, including those using this compound, involves several key steps: peak detection, retention time alignment, correction for natural isotope abundance, and final quantification.
A crucial initial step is the correction for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N). biorxiv.orgresearchgate.net All elements exist naturally as a mixture of isotopes, which can contribute to the mass isotopomer distribution (MID) of both the analyte and the standard. Failure to correct for this can lead to an overestimation of the isotopic enrichment. biorxiv.org Algorithms have been developed to perform this correction on both low- and high-resolution MS data. nih.gov
Following correction, the data is used for quantification. In targeted analyses, the peak area of the unlabeled L-Isoleucine is compared to the peak area of the known concentration of this compound. nih.gov This ratio allows for precise determination of the endogenous analyte's concentration, normalizing for variations during sample preparation and ionization efficiency. nih.gov
In metabolic flux analysis (MFA), a more complex application, the isotopic information from tracers is used to elucidate the activity of metabolic pathways. nih.gov Software tools in this area use the MIDs of metabolites as input to reconstruct and quantify the rates (fluxes) of intracellular pathways, providing insights into cellular metabolism. nih.govvueinnovations.com
A variety of software packages are available to automate and streamline these complex data processing tasks. These tools range from general-purpose metabolomics software with isotopic analysis capabilities to highly specialized programs for metabolic flux analysis or natural abundance correction.
Bioinformatic Tools for Isotopic Data Analysis
The table below summarizes a selection of bioinformatic tools used for processing data from stable isotope labeling experiments.
| Tool Name | Primary Function | Key Features | Relevant Data Type |
|---|---|---|---|
| MAVEN (Metabolomic Analysis and Visualization Engine) | LC-MS Data Processing & Visualization | Automatically detects and quantifies isotope-labeled metabolites; provides graphical displays and pathway mapping. nih.gov | LC-MS |
| Compound Discoverer | Small Molecule Data Analysis | Supports untargeted stable isotope labeling experiments; calculates label incorporation and performs statistical analysis. thermofisher.com | LC-MS, GC-MS |
| IsoCorrectoR | Natural Abundance Correction | Corrects for natural isotope abundance and tracer impurities in data from various tracers (¹³C, ¹⁵N, etc.). researchgate.netbioconductor.org Supports both MS and MS/MS data. bioconductor.org | MS, MS/MS |
| AccuCor | Natural Abundance Correction | An algorithm specifically designed for correcting natural abundance in high-resolution mass spectrometry data. r-project.org | High-Resolution MS |
| PIRAMID (Program for Integration and Rapid Analysis of Mass Isotopomer Distributions) | Quantification of Mass Isotopomer Distributions (MIDs) | Automates the extraction of MIDs from MS datasets, which is a critical input for metabolic flux analysis. vueinnovations.comoup.com | MS, MS/MS |
| INCA (Isotopomer Network Compartmental Analysis) | Metabolic Flux Analysis | A MATLAB-based package for modeling and performing isotopically non-stationary metabolic flux analysis. vueinnovations.comucdavis.edu | Isotopic Labeling Data |
| VistaFlux | Qualitative Flux Analysis | Extracts isotopologue data and maps flux results onto biochemical pathways with advanced visualizations, including animated movies for time-course studies. ucdavis.edulcms.cz | TOF-based LC/MS |
| SILVER | Quantitative Proteomics/Metabolomics | Processes stable isotope labeling data with novel quality control methods for quantification at spectrum, peptide, and protein levels. researchgate.netoup.com | LC-MS |
| Corna | Natural Abundance Correction | A Python-based tool that handles single or dual labeled metabolites and can be integrated into larger data processing pipelines. biorxiv.org | LC-MS, GC-MS, MS/MS |
Research Findings Utilizing this compound
The following table details specific research applications where this compound was used as an internal standard, highlighting the analytical methodologies and data processing approaches employed.
| Analytical Method | Matrix | Data Processing & Key Findings | Reference |
|---|---|---|---|
| UPLC-MS/MS | Human Plasma and Serum | A robust and reproducible method for quantifying 66 amino-containing compounds was developed. The 7.5-minute analysis achieved baseline resolution of isomers, including leucine and isoleucine. This compound was used as an internal standard for quantification. | acs.org |
| LC-MS/MS | Clinical Samples | Demonstrated the analysis of leucine isomers where this compound served as an internal standard for both alloisoleucine and leucine. The area under the curve for each chromatographic peak was used for quantification calculations, highlighting the use of specific mass transitions for the standard and analytes. | nih.gov |
| UPLC-MS/MS | Rat Urine | A validated method for the absolute quantification of 20 proteinogenic amino acids. Data was managed using MassLynx and TargetLynx software. This compound was one of the stable isotope-labeled internal standards employed to ensure accuracy. | lcms.cz |
Computational and Systems Biology Integration with L Isoleucine D10 Data
Mathematical Modeling of Metabolic Networks and Fluxes from Isotopic Tracing Experiments
L-Isoleucine-d10 is instrumental in the field of Metabolic Flux Analysis (MFA), a core technique in systems biology for quantifying the rates (fluxes) of metabolic reactions within a cell. In these experiments, cells are cultured in a medium where standard L-Isoleucine is replaced with this compound. medchemexpress.com As the cells metabolize the deuterated isoleucine, the ten deuterium (B1214612) atoms are incorporated into various downstream metabolites.
The workflow involves several key computational steps:
Isotopic Labeling Data Acquisition : Mass spectrometry (MS) is used to measure the mass shifts in metabolites resulting from the incorporation of deuterium. This provides a detailed mass isotopomer distribution (MID) for key molecules in isoleucine catabolism and related pathways.
Metabolic Network Construction : A stoichiometric model of the relevant metabolic pathways is constructed. This model represents all known biochemical reactions, substrates, and products, forming the mathematical framework for the analysis.
Flux Calculation : The experimentally determined MIDs are used as inputs for mathematical algorithms. These algorithms solve a system of algebraic equations to estimate the intracellular metabolic fluxes that would produce the observed labeling patterns. The core principle is that the pattern of deuterium incorporation in products is a direct function of the metabolic pathways and their relative activities.
By using a heavily labeled tracer like this compound, researchers can achieve high resolution in tracing the fate of the carbon and hydrogen atoms, enabling the precise quantification of fluxes through complex and interconnected pathways, such as the tricarboxylic acid (TCA) cycle and amino acid metabolism. medchemexpress.commedchemexpress.com
Integration of Multi-Omics Data with Isotopic Tracing Information for Systems-Level Understanding
The true power of this compound tracing is realized when its quantitative flux data is integrated with other "omics" datasets, such as transcriptomics, proteomics, and metabolomics. This multi-omics approach provides a comprehensive, systems-level understanding of cellular regulation that is unattainable with any single data type alone. arxiv.org
Flux data from this compound represents the functional output of a metabolic network. Integrating this with other omics layers allows researchers to uncover the regulatory mechanisms that control these fluxes. For example:
Fluxomics and Transcriptomics : By correlating metabolic fluxes with the mRNA expression levels of the enzymes that catalyze those reactions, researchers can determine if a pathway is controlled at the transcriptional level. A change in flux that corresponds with a change in gene expression suggests transcriptional regulation.
Fluxomics and Proteomics : Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can be used alongside this compound tracing to quantify both protein abundance and metabolic fluxes simultaneously. researchgate.netckgas.com This can reveal instances of post-translational regulation, where fluxes change without a corresponding change in enzyme concentration.
Fluxomics and Metabolomics : Combining flux data with measurements of metabolite concentrations helps in understanding thermodynamic constraints and allosteric regulation within the network.
This integrated approach has been applied to understand complex diseases. For instance, in studies of dilated cardiomyopathy, integrating genomic and transcriptomic data with pathway analysis that includes isoleucine degradation has provided insights into the molecular mechanisms of the disease. nih.gov
Table 1: Examples of Multi-Omics Integration with Isotopic Tracing
| Integrated Data Types | Research Question | Potential Insights |
|---|---|---|
| Fluxomics (this compound) + Transcriptomics (RNA-Seq) | How does a cell adapt its metabolism to environmental stress? | Identifies whether metabolic reprogramming is driven by changes in gene expression or by other regulatory mechanisms. |
| Fluxomics (this compound) + Proteomics (SILAC) | What is the impact of a specific gene knockout on cellular metabolism? | Distinguishes between direct effects on metabolic fluxes and compensatory changes in the proteome. |
| Fluxomics (this compound) + Metabolomics | How do drug treatments alter cellular energy production? | Reveals how drug-induced changes in enzyme activity (reflected in fluxes) impact the concentrations of key energy-related metabolites. |
Computational Approaches for Mass Spectrometry Fragmentation Pattern Prediction with Deuterated Analytes
The analysis of deuterated compounds like this compound by mass spectrometry presents unique challenges that necessitate sophisticated computational approaches. When a molecule is ionized and fragmented within a mass spectrometer, it produces a characteristic pattern of fragment ions. For a deuterated analyte, this pattern is shifted and can be more complex than its unlabeled counterpart.
Computational prediction of these fragmentation patterns is essential for two main reasons:
Metabolite Identification : To confirm the identity of a metabolite that has incorporated deuterium from this compound.
Positional Isotope Analysis : To determine where the deuterium labels reside within the molecule, which can provide deeper insights into reaction mechanisms.
However, predicting the fragmentation of deuterated molecules is not trivial. During techniques like collision-induced dissociation (CID), the hydrogen and deuterium atoms within the ion can "scramble," meaning they can migrate to different positions before fragmentation occurs. nih.gov This scrambling complicates the interpretation of the resulting mass spectrum.
Computational tools are being developed to address this. researchgate.net These approaches model the fragmentation process by considering:
Bond Dissociation Energies : The relative strengths of chemical bonds, which are slightly altered by the substitution of hydrogen with deuterium.
Ion Structures : The stability of potential fragment ions.
Rearrangement Mechanisms : The probability of events like H/D scrambling. cdnsciencepub.com
By simulating these processes, these computational methods can predict the mass spectra of deuterated analytes, aiding in their correct identification and the accurate interpretation of isotopic tracing data. core.ac.uk
Algorithms for Isotopic Enrichment and Isotopomer Distribution Analysis
Once mass spectrometry data from an this compound tracing experiment is acquired, specialized algorithms are required to extract meaningful biological information. These algorithms process the raw spectral data to calculate the isotopic enrichment and the distribution of different isotopomers for each metabolite of interest.
Key computational tasks performed by these algorithms include:
Spectral Deconvolution : The mass spectra of samples containing a mix of isotopomers consist of overlapping peaks. Algorithms are needed to deconvolve these complex spectra to determine the signal intensity corresponding to each individual isotopomer (e.g., molecules with 0, 1, 2, ... up to 10 deuterium atoms). core.ac.uk
Natural Isotope Correction : All naturally occurring compounds contain a small percentage of heavy isotopes (e.g., ¹³C, ¹⁵N). The algorithms must correct the measured isotopomer distributions for the contribution of these naturally abundant isotopes to avoid overestimating the incorporation of the deuterium label.
Enrichment Calculation : The algorithms calculate the fractional or percentage enrichment of the deuterium label in the precursor pool and in downstream metabolites.
Data Validation : Some software packages include modules for validating peptide or metabolite identifications and the certainty of the calculated deuterium incorporation values. nih.gov
The accuracy of these algorithms is paramount, as the calculated isotopomer distributions are the direct inputs for the mathematical models used in Metabolic Flux Analysis. nih.govcdnsciencepub.com
Table 2: Algorithmic Approaches in Isotopic Data Analysis
| Algorithmic Task | Description | Importance |
|---|---|---|
| Deconvolution | Separates overlapping mass spectral signals from different isotopologues. | Essential for accurately quantifying the abundance of each labeled species in a complex mixture. core.ac.uk |
| Natural Abundance Correction | Removes the confounding signal from naturally occurring heavy isotopes (e.g., ¹³C). | Prevents miscalculation of the enrichment derived from the experimental tracer (this compound). |
| Fragmentation Modeling | Predicts how a deuterated molecule will break apart in the mass spectrometer. | Aids in the structural identification of labeled metabolites and interpretation of MS/MS data. cdnsciencepub.com |
| Flux Estimation | Uses corrected isotopomer data to solve a system of biochemical reaction equations. | The final step that translates isotopic data into quantitative metabolic pathway rates (fluxes). |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| L-Isoleucine |
| This compound |
| ¹³C |
| ¹⁵N |
Emerging Trends and Future Research Directions for L Isoleucine D10
Development of Novel and Multi-Isotopic Labeling Strategies
The utility of L-Isoleucine-d10 in metabolic research is being significantly enhanced through the development of innovative and multi-isotopic labeling strategies. These advanced approaches move beyond simple tracing to provide a more dynamic and comprehensive understanding of metabolic networks. nih.govspringernature.com By combining this compound with other stable isotopes like ¹³C and ¹⁵N, researchers can simultaneously track the fate of different atoms within a molecule, offering deeper insights into complex biochemical transformations. creative-proteomics.commedchemexpress.com For instance, dual-labeling with ¹³C and this compound can help distinguish between different metabolic pathways and quantify their relative contributions to the synthesis of downstream metabolites. cortecnet.com
One emerging strategy is the use of multi-isotope tracers in metabolic flux analysis (MFA). creative-proteomics.comcortecnet.com This technique allows for the precise quantification of intracellular metabolic fluxes, providing a detailed map of cellular metabolism. creative-proteomics.com The combination of different isotopically labeled substrates, including deuterated amino acids like this compound, improves the resolution and accuracy of flux measurements, particularly in complex pathways like the tricarboxylic acid (TCA) cycle and amino acid metabolism. cortecnet.comnih.gov
Furthermore, novel enzymatic and chemical methods are being developed for the site-selective introduction of deuterium (B1214612), allowing for the synthesis of custom-labeled isotopologues of isoleucine. nih.govnih.govacs.orgacs.org This targeted labeling provides researchers with powerful tools to probe specific enzymatic reactions and metabolic steps with high precision. These advancements in labeling strategies are paving the way for more sophisticated experimental designs and a more profound understanding of metabolic regulation in health and disease. nih.gov
Expansion of this compound Applications into New Biological Systems and Model Organisms
The application of this compound is expanding beyond traditional cell culture and animal models to encompass a wider range of biological systems. This includes investigations into the metabolic activities of specific microbial consortia and the intricacies of plant metabolism. The use of stable isotope probing (SIP) with labeled compounds like this compound allows researchers to trace nutrient uptake and metabolic interactions within complex microbial communities. oup.comresearchgate.netalfa-chemistry.com This approach can identify the specific microorganisms responsible for the metabolism of isoleucine and other amino acids in diverse environments, from the human gut to soil ecosystems. nih.gov
In plant science, deuterated amino acids are being used to unravel the complexities of nitrogen and carbon metabolism. nih.gov By supplying plants with this compound, researchers can track its incorporation into proteins and other metabolites, providing insights into amino acid biosynthesis, transport, and catabolism. nih.gov This knowledge is crucial for improving crop yields and nutritional value.
Moreover, this compound is being employed in a variety of model organisms to study protein metabolism and its regulation. nih.gov For example, studies in yeast have utilized deuterated leucine (B10760876) (Leu-d10) to investigate the proteome's response to environmental stress. nih.gov In zebrafish embryos, deuterated amino acids have been used to visualize newly synthesized proteins, offering a dynamic view of development. acs.org The use of this compound in conjunction with other labeled amino acids in organisms like E. coli helps in understanding the distinct metabolic pools of hydrogen from food and water. pnas.org These expanding applications highlight the versatility of this compound as a tracer for exploring fundamental biological processes across the tree of life.
Advancements in Analytical Technologies for Enhanced Deuterium Detection and Quantitative Precision
The accurate detection and quantification of deuterated compounds like this compound are paramount for the success of stable isotope tracing studies. Continuous advancements in analytical technologies, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are significantly enhancing the precision and sensitivity of these measurements. mdpi.comnih.gov
High-resolution mass spectrometry (HRMS) is a cornerstone of modern metabolomics, capable of distinguishing between isotopically labeled and unlabeled metabolites with high accuracy. mdpi.comnih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are routinely used to separate and quantify this compound and its metabolic products from complex biological samples. mdpi.comnih.gov The development of new ionization techniques and mass analyzers, such as Orbitrap and time-of-flight (TOF) instruments, has further improved the resolving power and sensitivity of MS, allowing for the detection of low-abundance isotopologues. nih.govcaltech.edu
Recent innovations in MS include the development of tandem mass spectrometry (MS/MS) and multi-stage mass spectrometry (MS³) methods, which provide greater specificity and reduce interferences, leading to more accurate quantification. americanlaboratory.comnih.gov Software tools for data analysis are also becoming more sophisticated, enabling automated peak picking, correction for natural isotope abundance, and calculation of isotopic enrichment. nih.govmdpi.com
In addition to MS, NMR spectroscopy offers a complementary approach for analyzing deuterated compounds. doi.org While generally less sensitive than MS, NMR can provide detailed information about the specific position of the deuterium label within a molecule, which is invaluable for elucidating metabolic pathways. nih.gov The development of specialized NMR techniques and the use of cryoprobes have increased the sensitivity of this method. Furthermore, advancements in laser spectroscopy are also being explored for their potential in isotopic analysis. spectroscopyonline.com
The table below summarizes key analytical technologies and their role in advancing the use of this compound.
| Analytical Technology | Role in this compound Research | Key Advantages |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement and differentiation of isotopologues. mdpi.comnih.gov | High sensitivity, high resolution, and accuracy. nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and quantification of this compound and its metabolites in biological fluids. nih.gov | Suitable for a wide range of polar and non-polar compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives of this compound. mdpi.com | Excellent chromatographic separation for certain classes of metabolites. |
| Tandem Mass Spectrometry (MS/MS) | Increased specificity and reduced interference for quantification. americanlaboratory.com | Improved quantitative accuracy. americanlaboratory.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of the positional incorporation of deuterium. doi.org | Provides detailed structural information. nih.gov |
Role of this compound in Understanding and Engineering Cellular Metabolism for Biotechnological Applications
This compound and other stable isotope tracers are playing an increasingly important role in the field of metabolic engineering and biotechnology. creative-proteomics.com By providing detailed insights into cellular metabolism, these tracers help researchers to understand and manipulate metabolic pathways for the production of valuable bioproducts. creative-proteomics.com
Metabolic flux analysis (MFA), powered by stable isotope tracers, is a key tool for identifying metabolic bottlenecks and optimizing production strains. creative-proteomics.comcortecnet.com By feeding cells this compound and other labeled substrates, engineers can map the flow of carbon and nitrogen through metabolic networks and identify targets for genetic modification to enhance the production of desired compounds, such as biofuels, pharmaceuticals, and industrial chemicals. researchgate.net
For example, understanding the flux through amino acid biosynthetic pathways is crucial for optimizing the production of recombinant proteins in microbial hosts like E. coli and yeast. nih.gov this compound can be used to quantify the synthesis and turnover of isoleucine, helping to ensure an adequate supply of this essential amino acid for protein production.
Furthermore, stable isotope tracing is being used to investigate the metabolism of industrial microorganisms under various growth conditions, leading to the development of more robust and efficient bioprocesses. energy.gov The ability to track the metabolic fate of specific nutrients allows for the rational design of fermentation media and process parameters to maximize product yield.
The table below highlights some key biotechnological applications where this compound can be instrumental.
| Biotechnological Application | Role of this compound |
| Recombinant Protein Production | Quantify isoleucine biosynthesis and turnover to optimize protein expression. |
| Biofuel Production | Trace carbon flux to identify and overcome metabolic bottlenecks in biofuel synthesis pathways. |
| Industrial Enzyme Production | Understand and engineer amino acid metabolism for enhanced enzyme yield. |
| Pharmaceutical Synthesis | Elucidate biosynthetic pathways of natural products to enable their heterologous production. |
Q & A
Q. How can researchers optimize the synthesis protocol for L-Isoleucine-d10 to ensure isotopic purity and yield?
Methodological guidance:
- Use deuterated reagents and controlled reaction conditions (e.g., temperature, pH) to minimize proton exchange and isotopic dilution.
- Employ nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to verify deuterium incorporation at all ten positions .
- Compare results with non-deuterated L-isoleucine controls to confirm isotopic enrichment (>98% purity is typical for metabolic studies) .
Q. What are the best practices for characterizing this compound in complex biological matrices?
Methodological guidance:
- Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards to account for matrix effects.
- Validate methods per ICH M10 guidelines, including specificity, linearity, and recovery tests .
- Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) to confirm structural integrity .
Q. How should researchers design experiments to track this compound uptake in cell culture systems?
Methodological guidance:
- Establish baseline isotopic abundance in unlabeled cells using natural abundance correction algorithms.
- Optimize dosing concentrations to avoid isotopic saturation, which can obscure tracer kinetics.
- Use time-course sampling and fractional enrichment calculations to model metabolic flux .
Advanced Research Questions
Q. What strategies address isotopic interference when using this compound in multi-tracer metabolic studies?
Methodological guidance:
- Employ high-resolution mass spectrometry (HRMS) to resolve overlapping isotopic patterns from co-administered tracers (e.g., ¹³C- or ¹⁵N-labeled compounds).
- Use computational tools like IsoCor or Maven to deconvolute isotopic contributions .
- Validate findings with knockout cell lines or enzyme inhibitors to isolate specific pathways .
Q. How can researchers reconcile contradictory data on this compound’s stability under varying physiological conditions?
Methodological guidance:
- Conduct stability studies across pH gradients (e.g., lysosomal vs. cytoplasmic environments) and temperatures.
- Compare in vitro and in vivo degradation rates using isotopic ratio monitoring.
- Replicate experiments in multiple model systems (e.g., mammalian vs. bacterial) to identify species-specific metabolic biases .
Q. What are the methodological challenges in quantifying this compound’s role in protein turnover studies?
Methodological guidance:
- Account for intracellular pool dilution by unlabeled amino acids using kinetic modeling (e.g., precursor-product relationships).
- Use pulsed-SILAC (stable isotope labeling by amino acids in cell culture) to temporally resolve synthesis and degradation rates.
- Validate with orthogonal techniques like fluorescence-activated cell sorting (FACS) or ribosome profiling .
Q. How can researchers validate the specificity of this compound in branched-chain amino acid (BCAA) flux analysis?
Methodological guidance:
- Perform competitive inhibition assays with non-deuterated BCAAs (leucine, valine) to test cross-reactivity.
- Use genetic knockouts of BCAA transporters (e.g., LAT1) to isolate uptake mechanisms.
- Apply tracer dilution assays in isolated mitochondria to assess compartment-specific metabolism .
Data Analysis & Contradiction Resolution
Q. What statistical frameworks are recommended for analyzing time-resolved this compound enrichment data?
Methodological guidance:
Q. How should researchers handle discrepancies between isotopic enrichment and transcriptional regulation data in BCAA studies?
Methodological guidance:
Q. What criteria distinguish artifact from biologically meaningful signals in this compound tracer experiments?
Methodological guidance:
- Conduct negative controls with deuterated but metabolically inert analogs (e.g., D₂O) to identify nonspecific labeling.
- Use kinetic isotope effect (KIE) corrections to adjust for enzymatic preference for lighter isotopes.
- Validate findings with isotopic tracing in reverse (e.g., unlabeled substrate in deuterated media) .
Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
